molecular formula C12H20N2O4 B15169252 Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate CAS No. 647830-77-1

Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate

Cat. No.: B15169252
CAS No.: 647830-77-1
M. Wt: 256.30 g/mol
InChI Key: ZZHGMFDSIJJDMX-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate is a specialized organic compound featuring a cyano group at the 2-position and a methoxymethyl amino substituent at the 7-oxo position of the heptanoate backbone. These derivatives are typically employed as intermediates in drug development due to their modular reactivity, enabling modifications for target-specific applications .

The methoxymethyl amino moiety may improve solubility in polar solvents compared to purely aromatic substituents, a critical factor in bioavailability during pharmaceutical synthesis.

Properties

CAS No.

647830-77-1

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl 2-cyano-7-(methoxymethylamino)-7-oxoheptanoate

InChI

InChI=1S/C12H20N2O4/c1-3-18-12(16)10(8-13)6-4-5-7-11(15)14-9-17-2/h10H,3-7,9H2,1-2H3,(H,14,15)

InChI Key

ZZHGMFDSIJJDMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCC(=O)NCOC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with a suitable aldehyde under basic conditions to form an intermediate, which is then reacted with methoxymethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can be hydrolyzed to release active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Aromatic vs. Aliphatic Groups: Phenyl-substituted analogs (e.g., ) exhibit bulkier structures, reducing solubility in aqueous media compared to aliphatic derivatives like ethyl-2,2-dimethyl-7-chloroheptanoate . The methoxymethyl amino group in the target compound may bridge this gap by offering moderate hydrophilicity. Electron-Donating vs. Withdrawing Groups: The 4-(N,N-dimethylamino)phenyl group () is strongly electron-donating, activating the carbonyl toward nucleophilic attack. In contrast, the cyano group in the target compound would deactivate the carbonyl, altering reaction pathways in synthesis .
  • Molecular Weight and Applications: Higher molecular weight analogs (e.g., bromo-substituted derivative, 341.24 g/mol ) are less volatile, favoring solid-phase reactions. The target compound’s intermediate weight (estimated ~280–300 g/mol) suggests versatility in both solution and solid-phase chemistry.

Biological Activity

Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H16N2O3\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This compound features a cyano group, a methoxymethyl substituent, and an oxo group, which contribute to its biological activity.

Antioxidant Activity

Recent studies have indicated that derivatives of ethyl 2-cyano compounds exhibit notable antioxidant properties. For instance, the sodium salt form of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline) has shown promising results in reducing oxidative stress in cellular models. The compound demonstrated significant scavenging activity against free radicals, which is crucial in preventing cellular damage and associated diseases .

Anticancer Effects

The compound's anticancer potential has been explored in various studies. A notable investigation involved its effects on Ehrlich ascites carcinoma (EAC) cells in vivo. The sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline) was found to significantly reduce tumor volume and cell count. Histopathological examinations revealed improvements in liver and kidney tissues without adverse effects, indicating a favorable safety profile .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Research indicates that this compound can elevate the expression of caspase 3, a key enzyme in the apoptotic pathway, thereby promoting cancer cell death.
  • Receptor Interaction : Docking studies have shown favorable interactions with receptors such as osteopontin and caspase 3, suggesting a targeted approach in cancer therapy .
  • Oxidative Stress Reduction : By scavenging free radicals, the compound helps mitigate oxidative damage in cells, contributing to its protective effects against various diseases.

Data Table: Summary of Biological Activities

Activity TypeModel/Study TypeKey Findings
AntioxidantIn vitro cellular modelsSignificant reduction in oxidative stress markers
AnticancerIn vivo EAC modelReduced tumor volume and cell count; improved tissue health
Apoptosis InductionEAC cellsElevated caspase 3 expression
Receptor InteractionMolecular docking studiesFavorable binding with osteopontin and caspase 3

Case Studies

  • Study on Antioxidant Properties :
    • A study conducted on the sodium salt of ethyl (E)-2-cyano compounds demonstrated significant antioxidant effects when tested against various free radicals. This study highlighted the potential for developing new antioxidant therapies based on this scaffold.
  • Evaluation of Anticancer Activity :
    • In vivo studies involving female mice with induced EAC showed that treatment with the sodium salt led to a marked decrease in tumor size and improved overall health indicators without significant toxicity .

Q & A

Q. What are the critical steps for synthesizing Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and oxidation. Key steps include:

  • Ester formation : Use of ethyl bromoacetate or similar reagents under reflux with a base (e.g., K₂CO₃) in acetone or ethanol .
  • Cyano group introduction : Cyanidation via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product from byproducts like unreacted intermediates . Optimization involves adjusting reaction temperatures (70–90°C), solvent polarity, and catalyst loadings to improve yield (typically 60–75%) .

Q. How can structural integrity be confirmed for this compound, and what analytical techniques are most reliable?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxymethylamino group (δ 3.3–3.5 ppm for methoxy protons) and the cyano group (δ 115–120 ppm in ¹³C) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~310.3 for C₁₂H₁₈N₂O₄) and fragments corresponding to the ester and cyano moieties .
  • FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) confirm functional groups .

Q. What are the stability considerations for storing this compound?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation of the ester and cyano groups .
  • Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyano group to carboxylic acid .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the methoxymethylamino moiety .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing this compound?

Contradictions often arise from:

  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may cause peak broadening for amine protons .
  • Tautomerism : The oxoheptanoate group may exhibit keto-enol tautomerism, leading to variable ¹H NMR signals. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations .
  • Impurity interference : Run LC-MS to detect trace byproducts (e.g., hydrolyzed esters) and refine purification protocols .

Q. What mechanistic insights explain the reactivity of the methoxymethylamino group in nucleophilic reactions?

  • Steric effects : The methoxymethyl group enhances nucleophilicity by stabilizing transition states via electron-donating effects, but steric hindrance may limit reactivity with bulky electrophiles .
  • pH dependence : Protonation of the amino group at acidic pH (≤5) reduces nucleophilicity, while neutral/basic conditions favor reactivity .
  • Computational modeling : DFT studies predict charge distribution, showing higher electron density at the amino nitrogen than the methoxy oxygen .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Test against serine hydrolases (e.g., esterases) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC₅₀ values .
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds (³H or ¹⁴C) to track intracellular accumulation .
  • ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis) by minimizing residence time in reactive conditions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress .
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal yield and purity (>98%) .

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